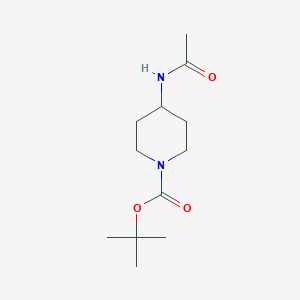

5-(叔丁基二甲基甲硅烷氧基)-2-氟苯基硼酸

描述

Synthesis Analysis

The synthesis of similar compounds involves the reaction of alcohols with silyl chlorides in the presence of a base to give tert-butyldimethylsilyl ethers . The silyl ethers are then hydrolyzed to form the alcohols . This process is used in the protection of alcohols in organic synthesis .

Chemical Reactions Analysis

The tert-butyldimethylsilyloxy group is known to react with alcohols in the presence of a base to form tert-butyldimethylsilyl ethers . These ethers are more hydrolytically stable than trimethylsilyl ethers . They can also be converted back to alcohols under acidic conditions .

科学研究应用

合成和药理学方面

5-(叔丁基二甲基甲硅烷氧基)-2-氟苯基硼酸在合成具有潜在药理学应用的各种衍生物中发挥作用。例如,一项关于通过铃木交叉偶联反应合成基于5-芳基-2-溴-3-己基噻吩的新衍生物的研究,使用芳基硼酸作为关键组分。这些衍生物表现出显着的生物膜抑制作用和抗血栓活性,突出了使用芳基硼酸合成的化合物的药用潜力 (Ikram et al., 2015)。

荧光猝灭机制

对硼酸衍生物中荧光猝灭机制的研究,包括5-(叔丁基二甲基甲硅烷氧基)-2-氟苯基硼酸,提供了对其在生物化学和分子生物学中潜在应用的见解。对5-氯-2-甲氧基苯基硼酸和4-氟-2-甲氧基苯基硼酸的荧光猝灭的研究揭示了静态猝灭机制,表明它们在基于荧光的应用中具有潜在的效用 (Geethanjali, Nagaraja, & Melavanki, 2015)。

碳点荧光

在纳米技术领域,5-(叔丁基二甲基甲硅烷氧基)-2-氟苯基硼酸可能与研究具有高荧光量子产率的碳点有关。对有机荧光团(如TPDCA和TPCA)的研究表明了探索碳点荧光起源的潜力,这可以扩展它们的应用 (Shi et al., 2016)。

抗癌应用

苯硼酸和苯并恶硼烷衍生物,可能包括与5-(叔丁基二甲基甲硅烷氧基)-2-氟苯基硼酸类似的化合物,已被发现对实验肿瘤学领域很有前景。研究表明,这些化合物可以在癌细胞中诱导细胞凋亡,表明它们作为新型抗癌剂的潜力 (Psurski et al., 2018)。

作用机制

Target of Action

Boronic acids are known to interact with various biological targets, including enzymes and receptors, where they can form reversible covalent bonds with active site serine or threonine residues .

Mode of Action

The compound, being a boronic acid derivative, likely interacts with its targets through the boron atom, which can form reversible covalent bonds with hydroxyl-containing biological molecules. The T-Butyldimethylsilyloxy group may enhance the compound’s lipophilicity, potentially influencing its interaction with biological targets .

Biochemical Pathways

Boronic acids are known to interfere with various biochemical processes, including signal transduction and enzymatic reactions, depending on their specific targets .

Pharmacokinetics

The compound’s stability and solubility may be influenced by the t-butyldimethylsilyloxy group, which is known to enhance the hydrolytic stability of silyl ethers .

Action Environment

Environmental factors such as pH and temperature can influence the stability and reactivity of boronic acids and silyl ethers. For instance, the T-Butyldimethylsilyloxy group is known to enhance the hydrolytic stability of silyl ethers, suggesting that this compound may be relatively stable under physiological conditions .

属性

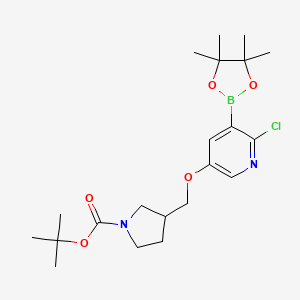

IUPAC Name |

[5-[tert-butyl(dimethyl)silyl]oxy-2-fluorophenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20BFO3Si/c1-12(2,3)18(4,5)17-9-6-7-11(14)10(8-9)13(15)16/h6-8,15-16H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYKUASQVDUTDEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1)O[Si](C)(C)C(C)(C)C)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20BFO3Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00675010 | |

| Record name | (5-{[tert-Butyl(dimethyl)silyl]oxy}-2-fluorophenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00675010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1150114-53-6 | |

| Record name | (5-{[tert-Butyl(dimethyl)silyl]oxy}-2-fluorophenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00675010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-((tert-Butyldimethylsilyloxy)methyl)-furo[3,2-b]pyridin-6-ol](/img/structure/B1522267.png)

![6-((tert-Butyldimethylsilyloxy)methyl)-3-methyl-3H-imidazo[4,5-b]pyridine](/img/structure/B1522269.png)